molecular formula C42H66O19 B12648419 Neogitostin CAS No. 102280-59-1

Neogitostin

Cat. No.: B12648419
CAS No.: 102280-59-1
M. Wt: 875.0 g/mol
InChI Key: BIIZUOKOXXHOLZ-ZKWAHBOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neogitostin involves the glycosylation of Gitoxigenin with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions to ensure the correct glycosidic linkages are formed. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve the extraction of Gitoxigenin from plant sources, followed by chemical glycosylation. The process would be optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as chromatography might be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Neogitostin can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.

    Reduction: This can affect the glycosidic bonds or the steroid nucleus.

    Substitution: This can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Neogitostin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.

    Biology: Investigated for its effects on cellular processes, particularly those involving ion transport and cell signaling.

    Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions due to its cardiac glycoside properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Neogitostin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating certain heart conditions .

Comparison with Similar Compounds

    Digoxin: Another cardiac glycoside with a similar mechanism of action but different sugar moieties.

    Ouabain: A cardenolide that also inhibits the sodium-potassium ATPase pump but has a different structure.

Uniqueness of Neogitostin: this compound is unique due to its specific glycosidic linkages and sugar composition, which may influence its pharmacokinetics and pharmacodynamics. Its distinct structure can lead to variations in absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.

Properties

CAS No.

102280-59-1

Molecular Formula

C42H66O19

Molecular Weight

875.0 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1

InChI Key

BIIZUOKOXXHOLZ-ZKWAHBOSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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